molecular formula C12H8F3NO2 B15165281 7-Methyl-4-(trifluoromethyl)-2-quinolinecarboxylic acid CAS No. 596845-43-1

7-Methyl-4-(trifluoromethyl)-2-quinolinecarboxylic acid

Cat. No.: B15165281
CAS No.: 596845-43-1
M. Wt: 255.19 g/mol
InChI Key: SCXZJMXCPNBSMR-UHFFFAOYSA-N
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Description

7-Methyl-4-(trifluoromethyl)-2-quinolinecarboxylic acid is a quinoline derivative known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-4-(trifluoromethyl)-2-quinolinecarboxylic acid typically involves multi-step organic reactions. One common method includes the reaction of 7-methylquinoline with trifluoromethylating agents under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

7-Methyl-4-(trifluoromethyl)-2-quinolinecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogenating agents and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with hydroxyl or carbonyl groups, while reduction may yield fully saturated quinoline derivatives.

Scientific Research Applications

7-Methyl-4-(trifluoromethyl)-2-quinolinecarboxylic acid has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Methyl-4-(trifluoromethyl)-2-quinolinecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A parent compound with a similar core structure.

    4-Methylquinoline: A derivative with a methyl group at the 4-position.

    Trifluoromethylquinoline: A derivative with a trifluoromethyl group.

Uniqueness

7-Methyl-4-(trifluoromethyl)-2-quinolinecarboxylic acid is unique due to the presence of both a methyl group and a trifluoromethyl group, which can significantly influence its chemical and biological properties

Properties

CAS No.

596845-43-1

Molecular Formula

C12H8F3NO2

Molecular Weight

255.19 g/mol

IUPAC Name

7-methyl-4-(trifluoromethyl)quinoline-2-carboxylic acid

InChI

InChI=1S/C12H8F3NO2/c1-6-2-3-7-8(12(13,14)15)5-10(11(17)18)16-9(7)4-6/h2-5H,1H3,(H,17,18)

InChI Key

SCXZJMXCPNBSMR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=CC(=N2)C(=O)O)C(F)(F)F

Origin of Product

United States

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